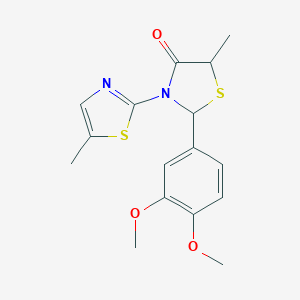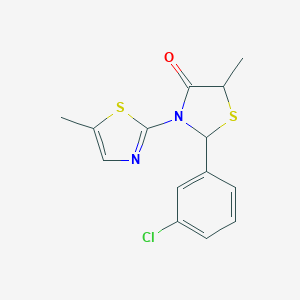![molecular formula C23H22N4O4S B277756 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea, also known as FPTU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives and has shown promising results in various studies for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high potency and specificity for cancer cells, as well as its low toxicity. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been found to have a high therapeutic index, which means that it has a low toxicity to normal cells while being highly effective against cancer cells. The limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in lab experiments include its high cost and the limited availability of the compound.
Future Directions
There are several future directions for the research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea. One potential direction is to further investigate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea and its potential use in the treatment of other types of cancer. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea in animal models to determine its efficacy and safety in vivo. Additionally, the development of more efficient and cost-effective synthesis methods for N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea would also be a valuable future direction for research.
Synthesis Methods
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea involves the reaction of 4-(2-furoyl)-1-piperazinecarboxylic acid with 4-nitrophenyl isothiocyanate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(2-furyl)acryloyl chloride to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea.
Scientific Research Applications
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant anti-cancer activity against various types of cancer cells, including breast, prostate, lung, and colon cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea |
|---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(10-9-19-3-1-15-30-19)25-23(32)24-17-5-7-18(8-6-17)26-11-13-27(14-12-26)22(29)20-4-2-16-31-20/h1-10,15-16H,11-14H2,(H2,24,25,28,32)/b10-9+ |
InChI Key |
AYSGVZJTJLCNHD-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)




